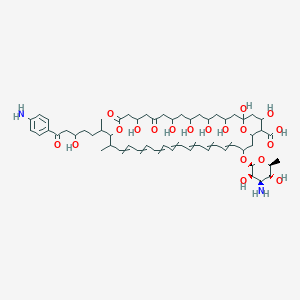
3-Picolinium, 1-(3-sulfopropyl)-, hydroxide, inner salt
Overview
Description
3-Picolinium, 1-(3-sulfopropyl)-, hydroxide, inner salt is a zwitterionic compound with the molecular formula C9H13NO3S. It is known for its unique structure, which includes a pyridinium ring substituted with a sulfopropyl group and a hydroxide ion. This compound is often used in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Picolinium, 1-(3-sulfopropyl)-, hydroxide, inner salt typically involves the reaction of 3-picoline with 1,3-propanesultone. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as acetonitrile or ethanol. The reaction mechanism involves the nucleophilic attack of the nitrogen atom in the pyridine ring on the electrophilic carbon atom of the propanesultone, leading to the formation of the sulfopropyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures a higher yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Picolinium, 1-(3-sulfopropyl)-, hydroxide, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide or thiol derivatives.
Substitution: The sulfopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted pyridinium compounds.
Scientific Research Applications
3-Picolinium, 1-(3-sulfopropyl)-, hydroxide, inner salt has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in the study of enzyme kinetics and protein-ligand interactions.
Industry: The compound is used in the formulation of detergents and surfactants.
Mechanism of Action
The mechanism of action of 3-Picolinium, 1-(3-sulfopropyl)-, hydroxide, inner salt involves its ability to interact with various molecular targets through electrostatic interactions and hydrogen bonding. The sulfopropyl group can form hydrogen bonds with polar functional groups, while the pyridinium ring can engage in π-π stacking interactions with aromatic compounds. These interactions facilitate the compound’s role as a catalyst and its ability to enhance the solubility of hydrophobic molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Sulfopropyl)pyridinium hydroxide
- 1-(3-Sulfopropyl)-2-methylpyridinium hydroxide
- 1-(3-Sulfopropyl)-4-methylpyridinium hydroxide
Uniqueness
3-Picolinium, 1-(3-sulfopropyl)-, hydroxide, inner salt is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher solubility in water and better catalytic efficiency in certain reactions. Its zwitterionic nature also makes it an excellent candidate for applications requiring both hydrophilic and hydrophobic interactions.
Properties
IUPAC Name |
3-(3-methylpyridin-1-ium-1-yl)propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-9-4-2-5-10(8-9)6-3-7-14(11,12)13/h2,4-5,8H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYJTLHBMMEKIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC=C1)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164220 | |
| Record name | 3-Picolinium, 1-(3-sulfopropyl)-, hydroxide, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14933-13-2 | |
| Record name | Pyridinium, 3-methyl-1-(3-sulfopropyl)-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14933-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Picolinium, 1-(3-sulfopropyl)-, hydroxide, inner salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014933132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Picolinium, 1-(3-sulfopropyl)-, hydroxide, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Picolinium, 1-(3-sulfopropyl)-, hydroxide, inner salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B81071.png)









